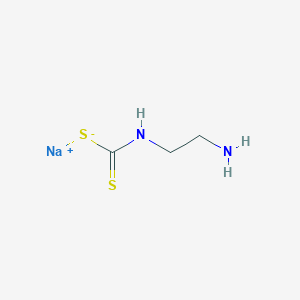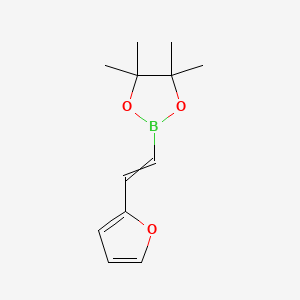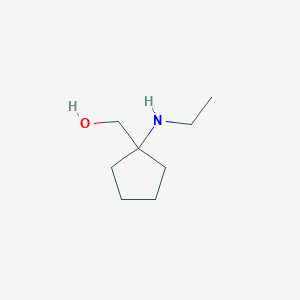
1-(ethylamino)Cyclopentanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylamino)Cyclopentanemethanol is a chemical compound belonging to the class of cyclopentane derivatives It is characterized by the presence of an ethylamino group attached to the cyclopentane ring, along with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethylamino)Cyclopentanemethanol can be synthesized through the reaction of cyclopentanone with ethylamine in the presence of a reducing agent. The reaction typically involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as anhydrous benzene, toluene, or xylene, with azeotropic removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and drying agents, such as molecular sieves, may also be employed to improve the reaction rate and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethylamino)Cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.
Substitution: The ethylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of this compound.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-(Ethylamino)Cyclopentanemethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(ethylamino)Cyclopentanemethanol involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions. These molecular interactions can modulate biological pathways and result in various effects .
Comparación Con Compuestos Similares
Cyclopentanemethanol: Lacks the ethylamino group, making it less reactive in certain reactions.
1-Aminocyclopentanemethanol: Contains an amino group instead of an ethylamino group, leading to different reactivity and applications.
Uniqueness: 1-(Ethylamino)Cyclopentanemethanol is unique due to the presence of both the ethylamino and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a versatile compound in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
[1-(ethylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-2-9-8(7-10)5-3-4-6-8/h9-10H,2-7H2,1H3 |
Clave InChI |
FIMCKIHDTUOLJU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1(CCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)

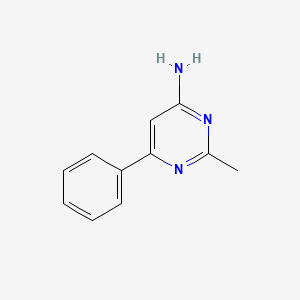
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
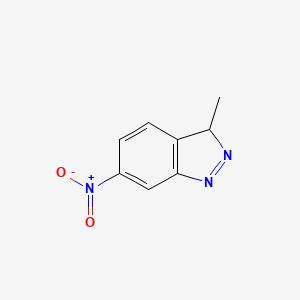
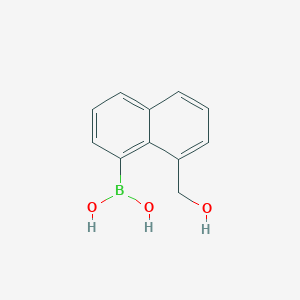
![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)

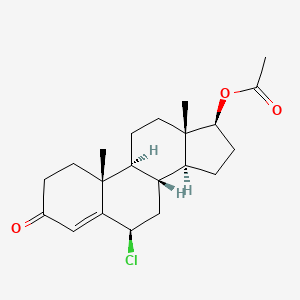
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
